molecular formula C23H26N2O B4439236 N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide

N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide

Cat. No. B4439236
M. Wt: 346.5 g/mol
InChI Key: BRBMKJOLSUAHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide, also known as A-967079, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases and conditions.

Mechanism of Action

N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and decreasing pain sensation.
Biochemical and Physiological Effects:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been shown to have analgesic properties in various animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, it has been shown to have a good safety profile and does not produce any significant side effects.

Advantages and Limitations for Lab Experiments

N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it an ideal tool for studying the role of TRPV1 in various physiological and pathological conditions. However, its potency and selectivity also make it difficult to use in vivo, as it requires high doses to achieve therapeutic effects. In addition, its poor solubility in aqueous solutions can make it challenging to administer in animal models.

Future Directions

There are many potential future directions for the study of N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used at lower doses. Another area of interest is the investigation of the role of TRPV1 in other diseases and conditions, such as cancer and diabetes. Finally, the development of novel delivery methods for N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide could help overcome its poor solubility and improve its efficacy in vivo.
Conclusion:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel that has potential therapeutic applications in various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, which could lead to the development of more effective treatments for chronic pain, inflammation, and other diseases.

Scientific Research Applications

N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic properties and can be used to treat chronic pain. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[4-(pyridin-2-ylmethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-22(23-13-17-9-18(14-23)11-19(10-17)15-23)25-20-6-4-16(5-7-20)12-21-3-1-2-8-24-21/h1-8,17-19H,9-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMKJOLSUAHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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